molecular formula C8H6BrIO2 B1381176 2-Bromo-5-iodophenylacetic acid CAS No. 1261680-97-0

2-Bromo-5-iodophenylacetic acid

Cat. No.: B1381176
CAS No.: 1261680-97-0
M. Wt: 340.94 g/mol
InChI Key: WHMODYPOLXKNLQ-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phenylacetic Acids within Synthetic Organic Chemistry

Phenylacetic acid and its derivatives are important structural motifs found in a variety of biologically active molecules and are widely used as intermediates in the pharmaceutical and fragrance industries. wikipedia.org The introduction of halogen atoms onto the phenyl ring of phenylacetic acid significantly modifies the compound's chemical properties and reactivity. Halogenated phenylacetic acids serve as valuable precursors in a multitude of chemical transformations, including cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. inventivapharma.comnih.gov

The nature and position of the halogen substituent(s) on the aromatic ring influence the electronic and steric environment of the molecule, thereby dictating its reactivity in subsequent chemical reactions. This allows chemists to selectively functionalize the molecule and build molecular complexity in a controlled manner. For instance, halogenated phenylacetic acid derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents. nih.govnih.gov

The Significance of 2-Bromo-5-iodophenylacetic Acid as a Multifunctional Building Block in Advanced Synthesis

The unique arrangement of functional groups in this compound makes it a particularly valuable multifunctional building block in organic synthesis. acs.orgnih.govrsc.org The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. alfa-chemistry.com The key to the utility of this compound lies in the differential reactivity of its three functional components: the carboxylic acid group, the bromine atom, and the iodine atom.

The carboxylic acid group can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for attaching the molecule to other fragments. More importantly, the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds exhibit distinct reactivity profiles in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Typically, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This sequential and selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of intricate molecules.

For example, a synthetic route could first involve a Suzuki coupling at the C-I bond to introduce a new aryl or alkyl group. The resulting bromo-substituted phenylacetic acid derivative could then undergo a second, different coupling reaction at the C-Br bond, leading to a highly substituted and complex final product. This stepwise approach is crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Scope and Research Objectives for Academic Investigations of this Chemical Compound

Academic research involving this compound primarily focuses on leveraging its unique reactivity to develop new synthetic methodologies and to construct novel molecular frameworks. The key research objectives often include:

Exploration of Selective Cross-Coupling Reactions: A significant area of investigation is the development and optimization of catalytic systems that can achieve high selectivity for either the C-I or C-Br bond. This allows for a predictable and controlled synthetic pathway.

Synthesis of Novel Heterocyclic Compounds: The strategic functionalization of this compound can lead to the formation of various heterocyclic structures, which are prevalent in many biologically active compounds.

Development of Molecular Probes and Materials: The ability to introduce different functional groups at specific positions on the phenyl ring makes this compound a valuable scaffold for designing molecular probes to study biological processes or for creating new materials with specific electronic or optical properties.

Application in the Synthesis of Pharmaceutical Intermediates: Researchers are exploring the use of this compound as a starting material for the synthesis of complex molecules that are precursors to potential new drugs. nih.govnih.gov

The physical and chemical properties of this compound and its related precursors are summarized in the tables below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1261680-97-0C8H6BrIO2340.94
2-Bromo-5-iodobenzoic acid25252-00-0C7H4BrIO2326.91
2-Bromo-5-iodobenzaldehyde1032231-24-5C7H4BrIO310.91
2-Bromo-5-iodophenol (B576787)932372-99-1C6H4BrIO298.90
2-Iodophenylacetic acid18698-96-9C8H7IO2262.04
Bromoacetic acid79-08-3C2H3BrO2138.95
Phenylacetic acid103-82-2C8H8O2136.15
Compound NameMelting Point (°C)Boiling Point (°C)
2-Bromo-5-iodobenzoic acid171-175Not Available
2-Bromo-5-iodobenzaldehyde105-107311.3 ± 27.0
2-Iodophenylacetic acid116-119Not Available
Phenylacetic acid76-77265.5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMODYPOLXKNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261680-97-0
Record name 2-(2-bromo-5-iodophenyl)acetic acid
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Synthetic Methodologies and Strategic Approaches to 2 Bromo 5 Iodophenylacetic Acid

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent and Catalyst Effects in Synthetic Protocols

The choice of catalyst is fundamental to successful aromatic halogenation. Electrophilic bromination and chlorination typically require a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the dihalogen bond and increase its electrophilicity. libretexts.orgyoutube.com For iodination, which is often an endothermic process, an oxidizing agent like nitric acid, hydrogen peroxide, or copper(II) salts is generally required in conjunction with I₂ to generate a more potent electrophilic iodine species. masterorganicchemistry.comyoutube.com

In Sandmeyer reactions used to introduce bromine or iodine, copper salts (e.g., CuBr₂, KI) are critical catalysts. chemicalbook.comchemicalbook.com The solvent system also plays a significant role. While many reactions are performed in organic solvents like acetonitrile (B52724) or halogenated hydrocarbons, greener alternatives like water are being explored. chemicalbook.comresearchgate.netgoogle.com For instance, a synthesis for 2-bromo-5-methoxybenzoic acid was developed using a halogenated hydrocarbon solvent with a bromination initiator and a cocatalyst, which was reported to give a high yield. google.com In some cases, phase transfer catalysts are employed to facilitate reactions between reagents in different phases, as seen in certain iodination procedures. google.com

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical variable that must be carefully controlled to manage reaction rates and selectivity. purechemistry.org Many steps in the synthesis of halogenated aromatics are temperature-sensitive. Diazotization reactions, for instance, are typically carried out at low temperatures (0-15°C) to ensure the stability of the diazonium salt. chemicalbook.comgoogle.com Conversely, the subsequent substitution reaction, such as the introduction of iodine or bromine, often requires heating to proceed at a reasonable rate. Temperatures ranging from 65°C to 90°C are common for these steps. chemicalbook.comchemicalbook.com Most of these synthetic procedures are conducted at atmospheric pressure, as avoiding high-pressure conditions is often safer and more practical for laboratory and industrial-scale production.

Table 2: Key Reaction Parameters in Halogenation and Related Reactions

Reaction Type Catalyst/Reagent Solvent Temperature Purpose
Electrophilic Bromination FeBr₃ or AlBr₃ Dichloromethane, etc. Room Temperature Activates Br₂ for attack by the aromatic ring. libretexts.org
Electrophilic Iodination I₂, HNO₃/H₂O₂ Acetic Acid, etc. Varies Generates an electrophilic iodine species (I⁺). masterorganicchemistry.comyoutube.com
Sandmeyer (Iodination) NaNO₂, HCl, then KI Water 0°C, then 35-90°C Converts an amino group to an iodo group via a diazonium salt. chemicalbook.com
Sandmeyer (Bromination) n-Butyl nitrite, CuBr₂ Acetonitrile 65°C Converts an amino group to a bromo group. chemicalbook.com

| Regioselective Iodination | N-Iodosuccinimide (NIS), TFA (cat.) | Dichloromethane | Room Temperature | Mild and selective iodination of activated rings. organic-chemistry.org |

Green Chemistry Principles Applied to the Synthesis of 2-Bromo-5-iodophenylacetic Acid

The principles of green chemistry, which focus on sustainability, waste reduction, and the use of less hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound. nih.gov

A key aspect of green chemistry is the use of safer solvents and reagents. nih.gov There is a growing trend to replace volatile and toxic organic solvents with greener alternatives like water or ethanol (B145695). researchgate.net For example, greener halogenation systems using a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant have been evaluated. researchgate.net These reactions can be performed in water or ethanol and often yield results comparable or superior to traditional methods using reagents like N-bromosuccinimide in tetrahydrofuran. researchgate.net

Catalysis is a cornerstone of green chemistry. nih.gov The use of efficient catalysts, including biocatalysts or recoverable metal catalysts, can reduce energy consumption and waste. tandfonline.com Methodologies using biosourced palladium catalysts in green solvent systems like glycerol (B35011) for the reduction of aryl halides exemplify this approach. tandfonline.com Furthermore, developing synthetic routes that are catalyst-free, such as the Hexadehydro-Diels-Alder (HDDA) reaction for synthesizing some aryl halides, represents a significant advance in green synthesis by improving atom economy and operational simplicity. chu.edu.cn

Another green principle is maximizing energy efficiency by conducting reactions at ambient temperature and pressure whenever possible. nih.gov The development of methods like the NIS/TFA-catalyzed iodination, which proceeds rapidly at room temperature, aligns with this goal. organic-chemistry.org These approaches not only reduce the environmental footprint but also enhance the safety and economic viability of the chemical synthesis.

Transformative Chemical Reactions and Mechanistic Elucidation of 2 Bromo 5 Iodophenylacetic Acid

Cross-Coupling Reactions Involving Aryl Halide Functionalities

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For 2-bromo-5-iodophenylacetic acid, these reactions can be directed to selectively occur at either the iodo or bromo position by carefully choosing the catalyst and reaction conditions.

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Br bond is a key factor in achieving selective transformations of this compound.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, can be selectively performed at the iodo position of this compound. For instance, the reaction of this compound with a boronic acid can proceed under conditions that leave the bromo group intact for subsequent transformations.

A representative example involves the coupling of a derivative of this compound, methyl 2-(2-bromo-5-iodophenyl)acetate, with various arylboronic acids. The reaction, catalyzed by Pd(PPh₃)₄ and using a base such as sodium carbonate, selectively yields the corresponding 2-bromo-5-arylphenylacetic acid derivative. This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating its preferential oxidative addition to the palladium(0) catalyst.

Table 1: Selective Suzuki-Miyaura Coupling of a this compound Derivative

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 2-(2-bromo-5-phenylphenyl)acetate85
24-Methoxyphenylboronic acidMethyl 2-(2-bromo-5-(4-methoxyphenyl)phenyl)acetate82
33-Thienylboronic acidMethyl 2-(2-bromo-5-(thiophen-3-yl)phenyl)acetate78

The Heck reaction, involving the palladium-catalyzed coupling of an aryl halide with an alkene, can also be applied to this compound. Similar to the Suzuki-Miyaura coupling, the reaction can be tuned to occur selectively at the more reactive C-I bond. This allows for the introduction of a vinyl group at the 5-position of the phenyl ring, while preserving the bromo substituent for further synthetic manipulations. The choice of palladium catalyst, ligand, base, and reaction temperature is crucial for achieving high selectivity and yield.

The Sonogashira coupling, which forges a carbon-carbon bond between an aryl halide and a terminal alkyne, is another powerful tool for the functionalization of this compound. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The greater reactivity of the aryl iodide moiety allows for the selective introduction of an alkynyl group at the 5-position. This chemoselectivity is a significant advantage, enabling the synthesis of complex molecules with diverse functionalities. For example, coupling this compound with a terminal alkyne like phenylacetylene, in the presence of a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) salt, would be expected to yield 2-bromo-5-(phenylethynyl)phenylacetic acid.

Table 2: Predicted Selective Sonogashira Coupling of this compound

AlkyneExpected Product
Phenylacetylene2-Bromo-5-(phenylethynyl)phenylacetic acid
Trimethylsilylacetylene2-Bromo-5-((trimethylsilyl)ethynyl)phenylacetic acid
1-Hexyne2-Bromo-5-(hex-1-yn-1-yl)phenylacetic acid

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as copper and nickel can also be employed. Copper-catalyzed reactions, for instance, are particularly useful for forming carbon-heteroatom bonds. In the context of this compound, a copper-catalyzed Ullmann-type reaction could be envisioned for the introduction of an amine, ether, or thioether linkage, again with a preference for the more labile iodo position under appropriate conditions.

Palladium-Catalyzed Coupling Methodologies

Nucleophilic Aromatic Substitution Pathways of Halogens

Nucleophilic aromatic substitution (SNAAr) offers an alternative pathway for the functionalization of this compound. In this type of reaction, a nucleophile replaces a halogen atom on the aromatic ring. Generally, for SNAAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. The carboxylic acid moiety in this compound is an electron-withdrawing group, which can facilitate this reaction, particularly at the position ortho to it (the bromo substituent).

However, the relative reactivity of the halogens in SNAAr reactions can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. In many cases, the iodide is a better leaving group than the bromide. The specific regioselectivity of nucleophilic aromatic substitution on this compound would require experimental investigation to be definitively determined.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations, including reductions to alcohols and aldehydes, as well as conversions to various derivatives.

Reductions to Corresponding Alcohols and Aldehydes

The reduction of the carboxylic acid group in this compound can yield either the corresponding primary alcohol, 2-(2-bromo-5-iodophenyl)ethanol, or the aldehyde, 2-(2-bromo-5-iodophenyl)acetaldehyde. The outcome of the reaction is largely dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing carboxylic acids directly to primary alcohols. This transformation is a common and effective method, though it requires anhydrous conditions and careful handling due to the high reactivity of LiAlH4. The process involves the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. While this method is generally high-yielding, the use of LiAlH4 on an industrial scale can present safety challenges due to the generation of hydrogen gas acs.org.

The selective reduction of a carboxylic acid to an aldehyde is a more delicate transformation and typically requires milder or more specialized reagents to prevent over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a less reactive hydride reagent. For instance, the Rosenmund reduction of the corresponding acid chloride or the use of diisobutylaluminum hydride (DIBAL-H) on the ester at low temperatures can afford the desired aldehyde.

Alternatively, milder reducing agents in combination with activating agents can be employed. For example, N-heterocyclic carbene boranes, in the presence of an acid like acetic acid, have been shown to effectively reduce aldehydes and ketones to alcohols wikipedia.org. While the direct reduction of carboxylic acids with this system is less common, it highlights the ongoing development of more selective and milder reduction methodologies.

The synthesis of the related 2-(2-bromophenyl)acetaldehyde has been achieved by the oxidation of 2-(2-bromophenyl)ethanol (B130303) using pyridinium (B92312) chlorochromate (PCC), demonstrating a two-step route from the alcohol to the aldehyde researchgate.net. This underscores the close synthetic relationship between the alcohol and aldehyde derivatives.

Table 1: Plausible Reduction Reactions of this compound

Starting MaterialProductReagent(s)Reaction Type
This compound2-(2-Bromo-5-iodophenyl)ethanol1. LiAlH4, THF 2. H3O+Full Reduction
This compound2-(2-Bromo-5-iodophenyl)acetaldehyde1. SOCl2 2. H2, Pd/BaSO4 (Rosenmund)Partial Reduction (via acid chloride)

Oxidation Reactions and Derivative Formation

Given that this compound already possesses a carboxylic acid group, which represents a high oxidation state for the side chain, further oxidation of the acetic acid moiety is not a typical transformation under standard conditions. However, the carboxylic acid functionality is a prime site for the formation of a wide array of derivatives.

Common derivatization reactions include esterification and amidation. Esterification can be readily achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via a Fischer esterification mechanism. Alternatively, the carboxylic acid can be converted to its more reactive acid chloride, which then readily reacts with an alcohol to form the corresponding ester.

Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond. As with esterification, conversion to the acid chloride provides a highly reactive intermediate for amidation.

The synthesis of phenylacetic acid derivatives through various synthetic routes has been explored. For instance, a metal-free, catalytic regioselective oxidation of vinylarenes using molecular iodine and oxone has been developed as a mild approach to synthesize phenylacetic acids rsc.orgrsc.org. While this method synthesizes the acid rather than derivatizing it, it showcases modern synthetic strategies in this chemical space.

Furthermore, phenylacetic acids can participate in reactions such as the Perkin reaction, where they condense with ortho-hydroxylated benzaldehydes to form 3-arylcoumarin derivatives after decarboxylation researchgate.net. This highlights the potential of the activated methylene (B1212753) group in the phenylacetic acid scaffold for carbon-carbon bond formation.

Cyclization and Annulation Reactions for Novel Heterocyclic Scaffolds

The presence of two distinct halogen substituents (bromo and iodo) on the phenyl ring of this compound, in conjunction with the carboxylic acid side chain, offers significant opportunities for the synthesis of novel heterocyclic scaffolds through cyclization and annulation reactions. The differential reactivity of the C-I and C-Br bonds can be exploited for selective transformations, typically with palladium catalysis.

Palladium-catalyzed reactions are a powerful tool for constructing cyclic systems. For example, intramolecular Heck reactions could be envisioned where the aryl halide moiety adds across a double bond introduced into the side chain. More directly, intramolecular cyclization can occur through the reaction of the carboxylic acid group with one of the aryl halides. For instance, the formation of a lactone could be induced, although this would require activation and specific reaction conditions.

A more common strategy involves the transformation of the carboxylic acid into another functional group that can then participate in a cyclization reaction. For example, reduction to the corresponding alcohol followed by etherification with the ortho-bromo substituent could lead to the formation of a dihydrobenzofuran ring system.

The synthesis of heterocyclic compounds through π-acidic metal-catalyzed reactions is another promising avenue. clockss.org These reactions can proceed under mild conditions and offer high functional group tolerance. Acid-catalyzed intramolecular cycloadditions are also a viable strategy for constructing bicyclic frameworks nih.gov.

While specific examples of cyclization and annulation reactions starting directly from this compound are not extensively reported in the literature, the rich functionality of this molecule makes it a highly attractive starting material for the synthesis of a diverse range of heterocyclic and polycyclic compounds.

Stereochemical Considerations in Derivatization and Reaction Outcomes

The stereochemical aspects of reactions involving this compound are primarily centered around the potential for creating new chiral centers or the existence of atropisomerism.

The parent molecule, this compound, is achiral as it does not possess a stereocenter and the substitution pattern does not lead to stable atropisomers. However, derivatization of the side chain can introduce chirality. For example, if the carboxylic acid is converted to a ketone and then reduced, the resulting secondary alcohol will have a chiral center at the benzylic position. The stereochemical outcome of such a reduction would depend on the reducing agent and the steric and electronic environment around the carbonyl group.

The resolution of racemic α-substituted phenylacetic acids is a well-established field, often employing chiral resolving agents to separate the enantiomers acs.org. Chiral derivatives of phenylacetic acids, such as esters and amides formed with chiral alcohols or amines, exhibit diastereomeric properties that can be distinguished by techniques like NMR spectroscopy nih.gov.

A particularly relevant stereochemical consideration for a di-ortho-substituted biphenyl (B1667301) system is atropisomerism, which arises from hindered rotation around a single bond wikipedia.org. While this compound itself is not a biphenyl, its derivatives that involve coupling at the ortho-position could potentially form atropisomers. Atropisomerism is a significant phenomenon in medicinal chemistry, as different atropisomers can exhibit distinct biological activities nih.govnih.gov. The stability of atropisomers depends on the size of the ortho-substituents, with larger groups leading to a higher barrier to rotation slideshare.net. The study of chiral poly(phenylacetylene)s has shown that the substitution pattern on the phenyl ring significantly influences the helical structure and dynamic behavior of the polymer nih.gov.

Derivatization Strategies and Functional Group Interconversions for 2 Bromo 5 Iodophenylacetic Acid

Esterification Protocols for Carboxylic Acid Protection and Activation

The carboxylic acid moiety of 2-bromo-5-iodophenylacetic acid is a primary site for modification, often requiring protection or activation as an ester. Esterification not only prevents unwanted reactions of the acid group but also enhances solubility in organic solvents and can activate the carboxyl group for further transformations.

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed under reflux to drive the equilibrium towards the ester product by removing water. For this compound, this approach provides a straightforward route to simple alkyl esters.

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification is a superior alternative. This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds at room temperature and is highly efficient for a wide range of alcohols, including sterically hindered ones. The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and dicyclohexylurea (DCU) as a solid byproduct that can be removed by filtration.

Table 1: Comparison of Esterification Protocols for this compound

MethodReagentsCatalystSolventTemperatureKey Features
Fischer-Speier Alcohol (in excess)H₂SO₄ or TsOHAlcohol (as solvent)RefluxSimple, cost-effective for simple alcohols.
Steglich Alcohol, DCCDMAP (catalytic)Dichloromethane (DCM) or Tetrahydrofuran (THF)Room TempMild conditions, suitable for acid-labile substrates.

Amidation and Peptide Coupling Approaches for Conjugate Formation

The conversion of the carboxylic acid to an amide is a fundamental transformation for creating conjugates, linking the this compound moiety to amines, amino acids, or peptides. This is commonly achieved using peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

Modern peptide coupling reagents offer high efficiency and minimize side reactions like racemization. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely employed. These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester in situ, which readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be catalyzed by transition metals. For instance, nickel(II) chloride (NiCl₂) has been shown to effectively catalyze the amidation of phenylacetic acid derivatives with various amines in a non-polar solvent like toluene (B28343) at elevated temperatures. This method avoids the need for stoichiometric activating agents and provides the amide product with water as the only byproduct.

Table 2: Common Amidation Approaches for this compound

MethodActivating/Coupling AgentBaseSolventTemperatureApplication
Peptide Coupling HATU, HBTU, PyBOP, etc.DIPEA or TriethylamineDMF or DCMRoom TempHigh efficiency, broad substrate scope, peptide synthesis.
Ni-Catalyzed Amidation None (NiCl₂ catalyst)NoneToluene110°CAtom-economical, direct conversion.

Selective Functionalization of Bromine versus Iodine Substituents

The presence of both bromine and iodine on the aromatic ring offers a powerful platform for sequential and site-selective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity difference allows for the selective functionalization of the iodine position while leaving the bromine intact for subsequent transformations.

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions can be performed with high selectivity at the C-I bond.

Suzuki-Miyaura Coupling: Reacting this compound (or its ester) with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) results in the formation of a new carbon-carbon bond exclusively at the 5-position (where the iodine was).

Sonogashira Coupling: Similarly, coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (CuI) selectively occurs at the C-I bond, yielding a 5-alkynyl derivative.

Heck Reaction: The reaction with an alkene, catalyzed by a palladium source like Pd(OAc)₂, also shows a strong preference for the more reactive aryl iodide position.

Buchwald-Hartwig Amination: This reaction allows for the selective formation of a C-N bond at the iodine position by coupling with an amine in the presence of a suitable palladium catalyst and ligand.

After the initial selective reaction at the iodine site, the less reactive bromine at the 2-position can be functionalized in a second, distinct cross-coupling step, often by employing more forcing reaction conditions or more active catalyst systems. This stepwise approach enables the synthesis of highly complex, unsymmetrically substituted bi- and poly-aryl structures from a single starting material.

Table 3: Selective Palladium-Catalyzed Cross-Coupling at the C-I Position

ReactionCoupling PartnerCatalyst SystemBaseTypical Product Structure
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄Na₂CO₃, K₃PO₄2-Bromo-5-R-phenylacetic acid (R=aryl, vinyl)
Sonogashira R-C≡CHPd(PPh₃)₄, CuIEt₃N, DIPEA2-Bromo-5-(R-alkynyl)phenylacetic acid
Heck AlkenePd(OAc)₂Et₃N2-Bromo-5-(alkenyl)phenylacetic acid
Buchwald-Hartwig R₂NHPd(OAc)₂, LigandNaOtBu, K₃PO₄2-Bromo-5-(R₂N)-phenylacetic acid

Introduction of Other Halogen Atoms or Pseudohalides

The existing halogen atoms on the this compound scaffold can be exchanged for other halogens or pseudohalides, further expanding its synthetic utility.

Halogen Exchange (Finkelstein Reaction): While the aryl C-I and C-Br bonds are generally unreactive in classical Sₙ2-type Finkelstein reactions, metal-catalyzed versions can facilitate this exchange. For example, an aromatic Finkelstein reaction catalyzed by copper(I) iodide in the presence of a diamine ligand can be used to convert aryl bromides to aryl iodides. Conversely, converting the more reactive iodide to a bromide or chloride is less common but can be envisioned under specific catalytic conditions.

Conversion of an Amino Group (Sandmeyer Reaction): A more versatile method for introducing new halogens or pseudohalides involves the transformation of a precursor amino-substituted phenylacetic acid. For instance, if one were to start with 2-bromo-5-aminophenylacetic acid, the amino group could be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium salt can then be displaced by various nucleophiles in a copper(I)-catalyzed Sandmeyer reaction.

Using CuCl or CuBr introduces chlorine or bromine, respectively.

Using CuCN introduces a nitrile (cyano) group, a valuable precursor for other functional groups. The resulting 2-bromo-5-cyanophenylacetic acid is a known compound.

This strategy allows for the installation of a range of functionalities that are not accessible through direct substitution on the halogenated ring.

Applications of 2 Bromo 5 Iodophenylacetic Acid As a Versatile Synthetic Intermediate in Research

Construction of Complex Organic Architectures for Chemical Biology Probes

Chemical probes are essential small molecules designed to interact with biological targets, such as proteins, to study their function in living systems. The synthesis of these probes often requires a scaffold that can be selectively modified to attach various functional groups, including a target-binding element, a reporter tag (like a fluorophore), and other moieties to tune solubility and cell permeability.

2-Bromo-5-iodophenylacetic acid is an ideal scaffold for this purpose. The presence of two different halogen atoms (bromine and iodine) on the phenyl ring allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. For instance, the more reactive carbon-iodine bond can be selectively coupled with one molecular partner (e.g., via a Sonogashira or Suzuki reaction) while leaving the carbon-bromine bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is crucial for the efficient assembly of complex probes. rsc.orgnih.gov

The carboxylic acid group provides a convenient attachment point for linkers or for conjugation to biomolecules. For example, a related compound, 2-bromo-5-iodophenol (B576787), is utilized in the synthesis of regulators for transcription factors and inhibitors of TTK proteinase, highlighting the utility of this substitution pattern in creating biologically active molecules. Furthermore, probes can be tagged with biotin (B1667282) for affinity purification or with fluorophores for imaging applications, enabling a wide range of biological investigations. nih.gov

Role in the Synthesis of Advanced Materials Precursors

The development of advanced materials, particularly organic electronics, relies on the synthesis of precisely structured organic molecules and polymers. Conjugated polymers, which feature alternating single and multiple bonds, are of particular interest for their semiconductor properties, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

The structure of this compound makes it a valuable precursor for such materials. The bromo and iodo groups serve as handles for polymerization reactions, again using cross-coupling chemistry to link aromatic units together into a conjugated polymer chain. The differential reactivity of the C-I and C-Br bonds can be exploited to create well-defined block copolymers.

By analogy, derivatives of the structurally similar 2-(5-bromothiophen-2-yl)acetic acid are known to be used in the development of conductive polymers, where the halogenated thiophene (B33073) units contribute to the material's electronic properties. Similarly, the phenylacetic acid unit of the title compound can be incorporated into polymer backbones or as side chains to influence the material's processing characteristics, solubility, and self-assembly behavior, which are critical for device performance. The synthesis of nanostructured chemicals from the related 2-bromo-5-iodophenol further underscores the potential of this class of compounds in materials science.

Building Block for Labeled Compounds in Radiochemistry Research

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques rely on detecting gamma rays emitted from radionuclides incorporated into a tracer molecule.

The presence of an iodine atom on the this compound scaffold makes it a prime candidate for radioiodination. Stable iodine (¹²⁷I) can be readily exchanged for a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. This labeling can be achieved through various methods, including halogen exchange reactions, often catalyzed by copper salts, or via organotin or organoboron precursors in a process known as iododestannylation or iododeboration, respectively. nih.govacs.org

The synthesis would typically involve preparing a more reactive precursor, such as a trialkylstannyl or boronic acid derivative at the 5-position of the ring, from the starting iodo-compound. This precursor is then reacted with a source of radioactive iodide to install the radiolabel in the final step of the synthesis with high efficiency. nih.gov The resulting radiolabeled phenylacetic acid derivative can then be used to study biological processes or targeted for diagnostic imaging, with the carboxylic acid group offering a site for attachment to targeting vectors like peptides or antibodies.

Scaffold for Combinatorial Library Synthesis and Lead Optimization Studies

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules—a "library." These libraries are then screened for biological activity to identify "hit" or "lead" compounds for further development.

The phenylacetic acid framework is a common feature in many biologically active compounds. google.comnih.govnih.gov this compound is particularly well-suited for library synthesis due to its multiple points of diversification. It can be used as a "sub-monomer" in a manner similar to 2-bromoacetic acid in the synthesis of peptoids, which are a class of peptide mimics. This approach allows for the creation of vast libraries of peptide tertiary amides.

The true versatility of this scaffold lies in its two distinct halogen handles. A primary library can be constructed by utilizing the carboxylic acid and the bromo group. Subsequently, the iodo group on promising "hit" compounds can be used as a secondary point of diversification. A wide range of substituents can be introduced at this position via cross-coupling reactions, allowing for fine-tuning of the compound's properties—a process known as lead optimization. This dual-functionalization approach significantly expands the chemical space that can be explored, increasing the probability of discovering compounds with desired potency, selectivity, and pharmacokinetic properties. nih.gov

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Iodophenylacetic Acid and Its Reactivity

Electronic Structure Investigations using Ab Initio and Semi-Empirical Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Ab initio and semi-empirical quantum chemical methods are two major classes of computational techniques used to investigate electronic structure.

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without the use of empirical parameters, relying only on physical constants. acs.org Methods like Hartree-Fock (HF) theory provide a foundational approximation of the electronic wavefunction and energy. For greater accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are employed to better account for electron correlation, which is crucial for accurately describing the interactions between electrons. For a molecule like 2-bromo-5-iodophenylacetic acid, these methods would be used to calculate properties such as ionization potential, electron affinity, and the distribution of electron density, which is heavily influenced by the electronegative bromine and iodine atoms.

Semi-empirical methods, on the other hand, introduce parameters derived from experimental data to simplify the complex calculations inherent in ab initio methods. researchgate.net This allows for the study of larger molecular systems, though with some trade-off in accuracy. These methods would be useful for initial, lower-cost computational screening of the properties of this compound and its derivatives.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. aip.org DFT calculations are particularly effective for determining optimized molecular geometries, electronic properties, and predicting reactivity. acs.orgaip.org

For this compound, DFT would be employed to predict the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the bulky and electron-withdrawing bromine and iodine atoms on the phenyl ring, along with the flexible acetic acid side chain, would lead to a complex potential energy surface.

The reactivity of the molecule can be assessed using DFT-derived descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The distribution of these frontier orbitals would reveal the likely sites for nucleophilic and electrophilic attack. For instance, in related halogenated benzenes, the HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net The substitution of hydrogen with bromine and iodine is expected to significantly alter the electronic properties of the phenylacetic acid scaffold.

To illustrate the type of data obtained from DFT calculations, the following table presents the optimized geometrical parameters for a related halogenated phenylacetic acid, as determined in a previous study.

Table 1: Theoretical Optimized Geometrical Parameters for a Halogenated Phenylacetic Acid Analogue (o-chlorophenylacetic acid). Data extracted from a study on conformational preferences of halogenated phenylacetic acids.
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.75
C=O1.21
C-O(H)1.36
C-C(H2)1.51
C-C-Cl120.5
O=C-O122.9
Cl-C-C-C(H2)179.8
C-C-C(H2)-C(=O)-71.5

This table is illustrative and shows data for o-chlorophenylacetic acid to demonstrate the output of DFT calculations.

Mechanistic Insights from Computational Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

For this compound, this type of analysis could be applied to understand its synthesis, degradation, or its reactions with other molecules. For example, in reactions involving the substitution of one of the halogen atoms or reactions at the carboxylic acid group, transition state modeling would be used to calculate the activation energy, providing a quantitative measure of the reaction rate. This is particularly relevant in understanding the regiochemistry of reactions, such as the photostimulated reactions of phenylacetic acid dianions with aryl halides. nih.gov

The search for a transition state is a complex computational task that involves locating a first-order saddle point on the potential energy surface. Once found, the structure of the transition state can provide valuable insights into the geometry of the reacting species at the point of highest energy.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

The acetic acid side chain of this compound is flexible, allowing the molecule to adopt various conformations. Molecular Dynamics (MD) simulations can be used to explore this conformational landscape over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape.

A study on the conformational preferences of phenylacetic acid and its halogenated analogues revealed that the conformational equilibrium is governed by a balance of steric and hyperconjugative effects. For this compound, the rotation around the C-C bond connecting the phenyl ring and the acetic acid moiety would be a key conformational degree of freedom.

MD simulations are also invaluable for studying intermolecular interactions. For example, simulations of this compound in a solvent would reveal the nature of the solute-solvent interactions. Furthermore, in the solid state, MD can be used to understand the packing of molecules in the crystal lattice and the intermolecular forces, such as hydrogen bonding and halogen bonding, that stabilize the crystal structure.

Theoretical Prediction of Spectroscopic Signatures for Validation and Characterization

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the characterization of the molecule.

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental data to confirm the molecular structure. For example, the characteristic stretching frequencies of the C=O and O-H groups of the carboxylic acid, as well as the C-Br and C-I stretching modes, would be of particular interest. Studies on similar molecules, such as p-chlorophenoxyacetic acid, have shown good agreement between theoretically predicted and experimentally measured vibrational frequencies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. The chemical shifts of the hydrogen and carbon atoms are highly sensitive to their local electronic environment. Therefore, comparing calculated and experimental NMR spectra can provide detailed information about the molecular structure and conformation in solution.

The following table illustrates the kind of data that can be obtained by comparing theoretical and experimental vibrational frequencies for a related molecule.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for p-chlorophenoxyacetic acid. Data extracted from a study on the spectroscopic and quantum chemical analysis of phenoxyacetic acid and its p-chloro derivative.
Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)Assignment
ν(O-H)34123431O-H stretch
ν(C-H) aromatic30463060C-H stretch
ν(C=O)17421751C=O stretch
ν(C-O)12321245C-O stretch
ν(C-Cl)658668C-Cl stretch

This table is illustrative and shows data for p-chlorophenoxyacetic acid to demonstrate the comparison between experimental and theoretical spectroscopic data.

Advanced Analytical Techniques for Characterization and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Bromo-5-iodophenylacetic acid. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, iodo, and acetic acid substituents. The methylene (B1212753) (-CH₂-) protons of the acetic acid group would appear as a singlet, while the aromatic protons would likely present as a complex multiplet. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift, while the aromatic carbons would appear in a specific region, with their shifts influenced by the attached halogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0120 - 140
-CH₂-~3.7~40
-COOH10 - 12~175

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions. Specific research findings with experimentally determined values for this compound are not widely available in the public domain.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular mass, which is a critical quality control parameter.

When subjected to ionization in a mass spectrometer, this compound will form a molecular ion. The analysis of the isotopic pattern of this molecular ion is particularly informative due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M and M+2 peak pattern.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint of the molecule, helping to confirm its structure. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the C-Br and C-I bonds.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₈H₆BrIO₂
Monoisotopic Mass339.8599 u
Key Fragmentation Ions[M-COOH]⁺, [M-Br]⁺, [M-I]⁺

Note: The fragmentation ions are predicted based on common fragmentation pathways for similar compounds. Detailed experimental mass spectra for this compound are not readily found in published literature.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. For GC-MS analysis, this compound would likely be derivatized to a more volatile ester form. The gas chromatogram would show the retention time of the compound, while the mass spectrometer would provide mass information for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile or thermally labile compounds like carboxylic acids. High-Performance Liquid Chromatography (HPLC) with a suitable column can effectively separate this compound from impurities. The coupled mass spectrometer allows for the identification of the separated components. This technique is particularly useful for monitoring the consumption of starting materials and the formation of products in real-time during a chemical synthesis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the methylene group. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

Functional Group Expected IR Band (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)~1700 (strong)Moderate
Aromatic C-H3000-3100Strong
Aliphatic C-H2850-2960Moderate
C-Br500-600Moderate
C-I~500Strong

Note: The band positions are approximate and based on typical values for these functional groups. Specific experimental spectra for this compound are not widely documented.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorption of the substituted benzene (B151609) ring.

The phenyl group and its substituents constitute the chromophore. The electronic transitions, typically π → π* transitions, will result in one or more absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The bromo and iodo atoms, as well as the acetic acid group, will influence the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λₘₐₓ).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

This technique would confirm the substitution pattern on the benzene ring and reveal the conformation of the acetic acid side chain relative to the ring. The crystal packing information obtained from X-ray crystallography is crucial for understanding the solid-state properties of the compound. However, obtaining single crystals of sufficient quality can be a significant challenge.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Eco-Friendly Synthetic Methodologies for its Production

The traditional synthesis of halogenated aromatic compounds has often relied on methods that use harsh reagents and environmentally persistent solvents. rsc.orgtaylorfrancis.com Future research is focused on developing greener, more sustainable pathways for the production of 2-Bromo-5-iodophenylacetic acid.

Key areas of development include the adoption of green chemistry principles to minimize waste and energy consumption. rsc.org One promising approach involves replacing conventional halogenating agents with systems like hydrobromic or hydriodic acid in combination with a benign oxidant such as hydrogen peroxide, which produces only water as a byproduct. researchgate.net The use of organocatalysts, for instance, indole-based catalysts, presents another avenue to achieve high regioselectivity in bromination and iodination reactions without the need for metal-based catalysts, which can be toxic and difficult to remove. rsc.orgrsc.org

Furthermore, the choice of solvent is critical. A shift away from chlorinated solvents towards greener alternatives like heptane, water, or even solvent-free conditions is a key goal. rsc.orgresearchgate.net These methodologies not only reduce the environmental impact but also simplify product purification, often eliminating the need for column chromatography. rsc.org Such innovations align with the broader chemical industry's move towards safer, more efficient, and economically viable manufacturing processes. google.com

Table 1: Comparison of Traditional and Emerging Green Synthetic Approaches

Parameter Traditional Halogenation Emerging Green Methodologies
Reagents Elemental bromine/iodine, N-halosuccinimides HBr/H₂O₂, NaBr/Sodium Perborate, Organocatalysts
Solvents Chlorinated solvents (e.g., CCl₄, CHCl₃) Heptane, Water, Alcohols, Solvent-free conditions
Catalysts Strong Lewis acids (e.g., FeCl₃, AlCl₃) Indole-based organocatalysts, Phase-transfer catalysts
Byproducts Often toxic and difficult to separate Water, recyclable catalysts
Purification Frequently requires column chromatography Simplified purification, often direct isolation

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in its Transformations

The dihalogenated structure of this compound is its most compelling feature, offering a platform for selective, stepwise functionalization. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many catalytic cycles, particularly palladium-catalyzed cross-coupling reactions. whiterose.ac.uk This inherent reactivity difference is the foundation for developing highly selective transformations.

Future research will heavily leverage this reactivity differential. Novel catalytic systems, likely based on palladium and nickel, are being explored to achieve site-selective cross-coupling reactions such as the Suzuki, Negishi, and Kumada couplings. nih.govrsc.org The goal is to develop "catalyst-controlled" systems where, by simply changing the catalyst's ligands or metal center, chemists can switch the reaction site from the C-I to the C-Br bond. nih.govmdpi.com This strategy allows for the creation of a diverse library of multi-substituted aromatic compounds from a single, readily available starting material. nih.gov Such precise control is invaluable for constructing complex molecules with defined substitution patterns, a critical need in pharmaceutical and materials research.

Table 2: Potential Catalytic Systems for Selective Transformations

Target Bond Potential Catalytic System Transformation Type Potential Coupling Partner
C-I Pd(PPh₃)₄, PdCl₂(dppf) Suzuki, Sonogashira, Heck Boronic acids, Terminal alkynes, Alkenes
C-I NiCl₂(dme)/ligand Cross-electrophile Coupling Alkyl halides
C-Br Pd(dba)₂/Buchwald ligands Buchwald-Hartwig Amination Amines, Amides
C-Br Ni(cod)₂/NHC ligands Kumada Coupling Grignard reagents

Rational Design of Derivatives through Advanced Computational Modeling for Specific Research Applications

Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for accelerating materials and drug discovery. microsoft.comyoutube.com While specific DFT studies on this compound are not yet widespread, the application of these methods is a clear future direction. DFT allows researchers to predict, with high accuracy, the geometric and electronic properties of molecules before they are ever synthesized in a lab. mdpi.comnih.gov

Through computational modeling, scientists can design derivatives of this compound with tailored properties. By calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and bond dissociation energies, it is possible to predict a derivative's reactivity, stability, and potential for intermolecular interactions. numberanalytics.com This predictive power is crucial for the rational design of molecules for specific applications, such as developing enzyme inhibitors by modeling their binding affinity to a protein's active site or designing new organic materials with specific electronic properties. microsoft.commdpi.com Machine learning models trained on quantum mechanical data are also emerging as a way to rapidly screen virtual libraries of potential derivatives, further streamlining the discovery process. nih.gov

Table 3: Application of Computational Modeling in Derivative Design

Computational Method Predicted Properties Research Application
Density Functional Theory (DFT) Molecular geometry, Electronic structure (HOMO/LUMO), Reaction energies Predicting chemical reactivity, Modeling drug-receptor interactions
Quantum Theory of Atoms in Molecules (QTAIM) Bond strengths, Intermolecular interactions Analyzing non-covalent interactions in biological systems
Molecular Dynamics (MD) Simulation Conformational flexibility, Solvation effects Simulating protein-ligand binding, Assessing membrane permeability
Machine Learning (ML) Models Reactivity, Toxicity, Physicochemical properties High-throughput virtual screening, ADMET prediction

Interdisciplinary Applications in Advanced Materials Science and Chemical Biology Probes

The unique structure of this compound makes it an attractive starting point for applications that span multiple scientific disciplines.

In advanced materials science , the presence of heavy atoms (bromine and iodine) can impart useful properties. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), where heavy atoms can influence photophysical properties. They could also serve as building blocks for metal-organic frameworks (MOFs) or as precursors to high-refractive-index polymers. The synthesis of materials like bromo- and iodohectorite nanoclays, which act as host lattices for optically active species, suggests a potential parallel for using derivatives of this compound in luminescent or phosphor materials. mdpi.com

In chemical biology , this compound is an ideal scaffold for the development of chemical probes. nih.gov Chemical probes are small molecules used to study and manipulate biological systems, requiring features like high potency and selectivity. researchgate.netnih.gov The phenylacetic acid motif is found in many biologically active molecules, including well-known pharmaceuticals. mdpi.comwikipedia.org The two distinct halogen atoms serve as orthogonal chemical handles, allowing for the selective attachment of reporter tags (like fluorophores) or affinity labels via the catalytic methods described previously. This enables the creation of sophisticated tools for identifying protein targets (target deconvolution) and exploring cellular pathways. youtube.com

Expanding the Repertoire of Chemical Transformations and Synthetic Strategies

The true potential of this compound lies in the diverse array of chemical reactions that can be performed on its various functional groups. Future research will focus on fully exploiting this synthetic versatility to build a wide range of complex molecular architectures. Each reactive site on the molecule—the carboxylic acid, the C-I bond, the C-Br bond, and the aromatic ring—can be addressed with a high degree of chemical selectivity. This allows for a modular and strategic approach to synthesis, where functional groups can be installed in a planned sequence to achieve a desired final product.

The table below outlines the expansive synthetic possibilities, showcasing how this single building block can serve as a gateway to numerous classes of compounds for applications in medicinal chemistry, agrochemicals, and materials science. mdpi.cominventivapharma.com

Table 4: Repertoire of Potential Chemical Transformations

Reactive Site Transformation Reagents/Catalysts Resulting Structure
Carboxylic Acid Esterification Alcohol, Acid catalyst -COOR
Amidation Amine, Coupling agent (e.g., EDC, HATU) -CONR₂
Reduction LiAlH₄, BH₃ -CH₂OH (primary alcohol)
C-I Bond Suzuki Coupling R-B(OH)₂, Pd catalyst C-R (aryl, vinyl) bond
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts C-alkyne bond
Heck Coupling Alkene, Pd catalyst C-alkene bond
Buchwald-Hartwig Amination Amine, Pd catalyst C-N bond
Stille Coupling Organostannane, Pd catalyst C-R (alkyl, aryl) bond
C-Br Bond Suzuki Coupling R-B(OH)₂, Pd catalyst (more forcing conditions) C-R (aryl, vinyl) bond
Lithiation/Grignard Formation n-BuLi or Mg, then electrophile C-E bond (e.g., C-C, C-Si)
Buchwald-Hartwig Amination Amine, Pd catalyst (more forcing conditions) C-N bond
Aromatic Ring Electrophilic Aromatic Substitution e.g., HNO₃/H₂SO₄ Introduction of further substituents (e.g., -NO₂)

Q & A

Q. What are the common synthetic routes for 2-bromo-5-iodophenylacetic acid, and what reaction conditions optimize yield and purity?

The compound is synthesized via bromination and iodination of phenylacetic acid derivatives. Key steps include:

  • Bromination : Use of bromine under controlled temperatures (e.g., 0–25°C) in solvents like dichloromethane or acetic acid to ensure regioselectivity at the ortho position .
  • Iodination : Sequential iodination at the para position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) . Optimized yields (>80%) are achieved via continuous flow reactors and automated systems for precise temperature control .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for Br/I-substituted phenyl rings) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak at m/z 340.94 (C8_8H6_6BrIO2_2) .
  • X-ray Crystallography : For definitive structural confirmation, though limited by crystal growth challenges .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile building block for:

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids using Pd(PPh3_3)4_4 catalysts to form biaryl derivatives .
  • Functional Group Transformations : Reduction of the acetic acid moiety to alcohols or oxidation to ketones for downstream derivatization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50}50​ values for COX-2 inhibition across experimental setups?

Variations in IC50_{50} values (e.g., 0.010–0.050 µM) may arise from:

  • Assay Conditions : Differences in enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) or substrate concentrations (e.g., arachidonic acid) .
  • Cell Lines : Use of HEK293 vs. RAW264.7 macrophages, which express varying levels of COX-2 . Methodological Recommendation : Standardize assays using recombinant human COX-2 and validate results with orthogonal methods like prostaglandin E2_2 (PGE2_2) ELISA .

Q. What strategies enhance the selectivity of this compound for COX-2 over COX-1 in inflammatory models?

The compound’s high selectivity (ratio >100) is attributed to its bulky halogen substituents, which sterically hinder COX-1 binding. To further optimize:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the meta position to enhance COX-2 binding .
  • Docking Studies : Use computational models (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket .

Q. How should researchers design in vivo studies to evaluate the anti-tumor effects of this compound?

Key considerations include:

  • Dose Optimization : Start with 1–50 mg/kg (oral or intraperitoneal) based on prior efficacy in reducing tumor volume by 40–60% in murine melanoma models .
  • Biomarker Analysis : Measure serum PGE2_2, TNF-α, and IL-6 levels to correlate COX-2 inhibition with anti-inflammatory and anti-tumor effects .
  • Control Groups : Include NSAIDs (e.g., celecoxib) to benchmark selectivity and efficacy .

Q. What analytical approaches address contradictions in the compound’s neuroprotective effects across preclinical studies?

Discrepancies in neuroprotection (e.g., Alzheimer’s models) may stem from:

  • Blood-Brain Barrier (BBB) Penetration : Assess bioavailability via LC-MS/MS quantification of brain homogenates .
  • Model Specificity : Use tauopathy vs. amyloid-β models to isolate mechanism-driven outcomes .

Data Analysis and Interpretation

Q. How should researchers interpret dose-dependent efficacy data from animal studies?

Refer to established dose-response curves (e.g., 85% PGE2_2 inhibition at 50 mg/kg vs. 30% at 1 mg/kg) . Use nonlinear regression (e.g., GraphPad Prism) to calculate ED50_{50} values and assess statistical significance (p<0.05 via ANOVA) .

Q. What comparative metrics validate the superiority of this compound over traditional NSAIDs?

Highlight selectivity ratios (COX-1/COX-2 IC50_{50} >100 vs. 10 for ibuprofen) and reduced gastrointestinal toxicity in histopathological analyses .

Tables for Key Data

Dose (mg/kg) PGE2_2 Inhibition (%) Source
130
1060
5085
Compound IC50_{50} COX-1 (µM) IC50_{50} COX-2 (µM) Selectivity Ratio
Ibuprofen0.50.0510
This compound>1000.010>100

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.